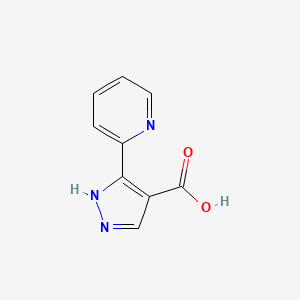

3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

5-pyridin-2-yl-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)6-5-11-12-8(6)7-3-1-2-4-10-7/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDVZGCYQXPQJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Method Overview

A notable and efficient method involves the direct reaction of 3,5-pyrazole dicarboxylic acid with pyridine or its derivatives in the presence of a copper salt catalyst in a pyridine-water mixed solvent. This reaction is conducted in a sealed container at elevated temperatures (160–250°C) for 6 to 48 hours.

Procedure Details

- Equimolar amounts of 3,5-pyrazole dicarboxylic acid and a water-soluble copper salt are dissolved in a pyridine-water mixture (approx. 15 mL).

- The mixture is heated in a closed vessel at 160–250°C for 6–48 hours.

- After reaction completion, saturated sodium sulfide solution is added to remove copper ions.

- The solution is filtered, acidified to pH < 5, and extracted with an organic solvent.

- The organic phase is dried and concentrated to yield 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid.

Advantages and Yield

- This method is a one-step process with simple operation and environmentally friendly raw materials.

- It avoids hazardous reagents like hydrazine used in other methods.

- The yield is significantly improved, reaching up to 53%.

- The process reduces production cost and increases efficiency compared to traditional multi-step syntheses.

Comparative Notes

- Traditional synthesis involves four steps starting from vinyl ether, ethyl oxalyl chloride, 2-chloropyridine (or 2-bromopyridine), and hydrazine, producing the ethyl ester intermediate followed by hydrolysis.

- The conventional method is cumbersome, costly, involves hazardous hydrazine, and yields only about 23% overall.

Cyclocondensation of Hydrazine Derivatives with α,β-Unsaturated Carbonyl Compounds

Method Overview

Another common approach to synthesize pyrazole derivatives, including this compound, is the cyclocondensation reaction between hydrazine derivatives and α,β-unsaturated carbonyl compounds or β-diketones.

Reaction Conditions

- Hydrazine derivatives (e.g., 2-pyridyl hydrazine) are reacted with appropriate β-diketones or α,β-unsaturated esters.

- Solvents such as ethanol or acetic acid are typically used.

- Catalysts like acetic anhydride or sulfuric acid may be employed to facilitate cyclization.

- Reaction temperatures vary but are generally mild compared to the copper-catalyzed method.

Industrial Adaptation

- This method is adaptable to industrial scale via continuous flow synthesis, allowing precise control over reaction parameters and improving yield and reproducibility.

- Automated reactors enhance scalability and safety.

Multi-Step Synthesis via Ester Intermediates and Hydrazine Cyclization

Literature-Reported Route

- Preparation starts with the synthesis of 4-ethoxy-2-carbonyl-3-butenoic acid ethyl ester from vinyl ether and ethyl oxalyl chloride.

- This intermediate reacts with 2-hydrazinopyridine to form the pyrazole ring, yielding the ethyl ester of the target compound.

- The ester group is then hydrolyzed using aqueous lithium hydroxide to yield the free carboxylic acid.

Limitations

- The process involves multiple steps with intermediate purifications.

- Hydrazine is a strong reducing agent and poses safety risks.

- Overall yield is low (~23%), and the procedure is time-consuming.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Catalyst/Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| 1 | 3,5-Pyrazole dicarboxylic acid + Pyridine | Copper salt, 160–250°C, sealed vessel | 6–48 h | Up to 53 | One-step, safer, cost-effective | High temperature, long time |

| 2 | Hydrazine derivatives + β-diketones or α,β-unsaturated carbonyls | Acid catalysts, ethanol/acetic acid | Hours | Moderate | Scalable, milder conditions | Multi-step, catalyst required |

| 3 | Vinyl ether + ethyl oxalyl chloride + 2-hydrazinopyridine | Multi-step with hydrolysis | Multiple days | ~23 | Established method | Hazardous hydrazine, low yield |

| 4 | Hydrazine + diethyl ethoxymethylenemalonate | Various | Variable | Variable | Versatile for derivatives | Not specific to target compound |

Research Findings and Practical Considerations

- The copper-catalyzed one-step synthesis reported in patent CN109369617B is currently the most efficient and practical method for preparing this compound, balancing yield, safety, and cost.

- The traditional multi-step synthesis remains useful for laboratories lacking high-temperature sealed reactors but suffers from lower yield and safety concerns.

- Industrial production favors methods adaptable to continuous flow and automation, such as cyclocondensation of hydrazine derivatives, for better control and scalability.

- Optimization of reaction parameters such as temperature, catalyst loading, and reaction time is critical to maximize yield and purity.

- Removal of metal catalysts post-reaction (e.g., copper scavenging with sodium sulfide) is essential for product purity and environmental compliance.

Análisis De Reacciones Químicas

Types of Reactions

3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole or pyridine rings.

Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxyl derivatives, while substitution reactions could introduce new functional groups onto the pyrazole or pyridine rings .

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid serves as a crucial building block for synthesizing more complex molecules. It is frequently utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that exhibit unique properties useful for catalysis and material science.

Medicinal Chemistry

Research into the medicinal applications of this compound has identified its potential anti-inflammatory and anticancer properties. Studies indicate that it may interact with specific molecular targets, such as enzymes and receptors, altering their activity and leading to various biological effects.

Case Studies:

- Anti-inflammatory Effects: Research has shown that derivatives of this compound can modulate inflammatory pathways, suggesting potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases.

- Anticancer Activity: Preliminary studies have indicated that this compound may inhibit the growth of certain cancer cell lines, making it a candidate for further pharmacological exploration.

Industrial Applications

In industrial chemistry, this compound is explored for its role in synthesizing materials with specific properties. This includes its use as catalysts in chemical reactions, where it can enhance reaction rates or selectivity.

Mecanismo De Acción

The mechanism by which 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as inhibiting enzyme activity in a biochemical pathway .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The following table summarizes key structural analogs, their molecular properties, substituents, and applications based on the provided evidence:

| Compound Name | Molecular Formula | Molecular Weight | Substituents (Pyrazole Positions) | Key Applications/Findings | Evidence ID |

|---|---|---|---|---|---|

| 3-(Pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | C₉H₇N₃O₂ | 203.17 g/mol | 3: Pyridin-2-yl; 4: -COOH | Ligand synthesis, medicinal intermediates | [6], [12], [18] |

| 5-Ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | C₁₁H₁₁N₃O₂ | 233.23 g/mol | 5: -CH₂CH₃; 1: Pyridin-2-yl; 4: -COOH | Agrochemical research (herbicide analogs) | [12], [21] |

| 1-(Pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | C₁₀H₆F₃N₃O₂ | 275.17 g/mol | 5: -CF₃; 1: Pyridin-2-yl; 4: -COOH | Pharmaceutical intermediates (enhanced bioactivity) | [18], [19] |

| 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid | C₅H₄F₂N₂O₂ | 176.1 g/mol | 3: -CF₂H; 4: -COOH | Herbicide (catabolized by X. axonopodis) | [3], [5] |

| 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid | C₁₁H₁₀N₂O₃ | 218.21 g/mol | 1: 3-Methoxyphenyl; 4: -COOH | Limited toxicological data; lab reagent | [9], [10] |

| 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid | C₇H₉N₃O₂ | 167.16 g/mol | 1: -CH₂CH=CH₂; 3: -NH₂; 4: -COOH | Crystal structure studied for hydrogen bonding | [8] |

Actividad Biológica

3-(Pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound features a unique structural configuration that includes a pyrazole ring and a pyridine moiety, contributing to its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 192.19 g/mol. The compound's structure is characterized by:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Pyridine Moiety : A six-membered aromatic ring with one nitrogen atom.

- Carboxylic Acid Functional Group : Located at the 4-position of the pyrazole ring, enhancing its reactivity.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including E. coli and S. aureus. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Microbial Strain | Activity |

|---|---|

| E. coli | Inhibitory |

| S. aureus | Inhibitory |

| Pseudomonas aeruginosa | Moderate Inhibition |

Anticancer Activity

Research indicates that compounds with a pyrazole scaffold, including this compound, show promising anticancer activity across various cancer cell lines, such as breast cancer (MDA-MB-231) and liver cancer (HepG2). The compound's ability to inhibit cell proliferation and induce apoptosis makes it a candidate for further development as an anticancer agent.

| Cancer Cell Line | Effect |

|---|---|

| MDA-MB-231 | Significant antiproliferative activity |

| HepG2 | Induction of apoptosis |

The biological activities of this compound can be attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

- Metal Ion Complexation : Interaction studies indicate that the compound can form complexes with metal ions, which may enhance its biological activity through improved solubility and bioavailability.

Study on Anticancer Activity

A recent study evaluated the anticancer potential of several pyrazole derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of various cancer cell lines in vitro and demonstrated a favorable safety profile in vivo .

Study on Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of pyrazole derivatives. The study found that this compound exhibited potent COX inhibitory activity, comparable to standard anti-inflammatory drugs like indomethacin .

Q & A

Q. What are the recommended synthetic routes for 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via multicomponent cyclization using pyridine-2-carbaldehyde, hydrazine hydrate, and a β-keto ester under reflux in acetic acid. Purity optimization involves recrystallization from ethanol/water mixtures (yield ~65–75%) and characterization via HPLC (>98% purity) . Alternative routes include Suzuki-Miyaura coupling to introduce the pyridyl moiety, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled inert conditions .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use X-ray crystallography to resolve the planar pyrazole-pyridine core and confirm hydrogen-bonding motifs (e.g., O–H···N interactions). DFT calculations (B3LYP/6-311+G(d,p)) predict electron-deficient regions at the pyridyl nitrogen, influencing reactivity. ¹H/¹³C NMR (DMSO-d₆) should show characteristic peaks: pyrazole C-4 carboxylic proton at δ 12.8–13.2 ppm and pyridyl protons at δ 8.3–8.7 ppm .

Q. What solvents and conditions stabilize this compound during storage?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis in aqueous media. Store under argon at –20°C in anhydrous DMSO or DMF. Avoid prolonged exposure to light, which may induce decarboxylation. Solubility in polar aprotic solvents (e.g., DMSO: >50 mg/mL) facilitates biological assays .

Advanced Research Questions

Q. How do substituents on the pyrazole ring (e.g., fluorine, methyl groups) influence bioactivity?

- Methodological Answer : Comparative studies show fluorine substitution at the pyrazole C-3 position enhances metabolic stability (e.g., 3-(difluoromethyl)- derivatives exhibit 2–3× longer plasma half-life in murine models). Methyl groups at C-5 reduce steric hindrance, improving binding to kinase targets (IC₅₀ < 100 nM). Use molecular docking (AutoDock Vina) to map interactions with ATP-binding pockets .

Q. How can contradictory data on this compound’s solubility and aggregation behavior be resolved?

- Methodological Answer : Discrepancies arise from pH-dependent aggregation (pKa ~3.8 for the carboxylic group). Use dynamic light scattering (DLS) to monitor particle size in PBS (pH 7.4 vs. 4.5). For solubility assays, employ equilibrium solubility protocols with 24-hour agitation. Add 0.1% Tween-80 to mimic physiological conditions .

Q. What strategies mitigate off-target effects in cellular assays involving this compound?

- Methodological Answer : Conduct counter-screening against related enzymes (e.g., COX-2, carbonic anhydrase) to identify selectivity. Use CRISPR/Cas9 knockouts of putative targets to validate mechanism-of-action. Dose-response curves should span 0.1–100 μM, with LC-MS/MS quantification to confirm intracellular concentrations .

Q. How can computational models predict the compound’s metabolic pathways?

- Methodological Answer : Use in silico tools (e.g., StarDrop, MetaSite) to identify likely Phase I oxidation sites (e.g., pyridyl ring) and Phase II glucuronidation. Validate with rat liver microsome assays (RLM, 1 mg/mL protein, NADPH cofactor) and UPLC-QTOF to detect metabolites. Compare with human CYP450 isoform inhibition data to assess translational relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.